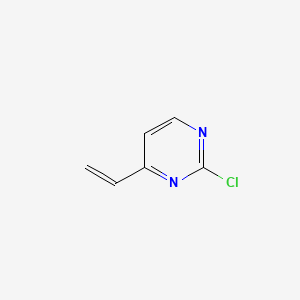
2-Chloro-4-ethenylpyrimidine
Vue d'ensemble
Description
2-Chloro-4-ethenylpyrimidine is a chemical compound with the CAS Number: 131467-02-2 . It has a molecular weight of 140.57 and its IUPAC name is 2-chloro-4-vinylpyrimidine . The compound is in liquid form .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4-ethenylpyrimidine are not available, pyrimidines in general have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
2-Chloro-4-ethenylpyrimidine is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Anti-inflammatory Agents
2-Chloro-4-ethenylpyrimidine: serves as a precursor in the synthesis of pyrimidine derivatives that exhibit potent anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins .
Development of NF-κB and AP-1 Inhibitors
This compound has been utilized in the creation of new derivatives that act as inhibitors of NF-κB and AP-1, which are transcription factors playing a crucial role in inflammatory and immune responses. The derivatives have shown efficacy in reducing IL-2 and IL-8 levels, which are important cytokines involved in inflammation .
Regioselective Synthesis of Pyrimidine Derivatives
2-Chloro-4-ethenylpyrimidine: is an excellent starting material for regioselective synthesis, allowing for the introduction of various functional groups into the pyrimidine ring. This process is crucial for creating compounds with specific biological activities and binding affinities .
Creation of Serotonin Receptor Affinity Compounds
The introduction of hydrophobic side chains to the pyrimidine ring, using compounds like 2-Chloro-4-ethenylpyrimidine , can enhance the binding affinity to serotonin (5-HT) receptor sites. This is significant for the development of drugs targeting neurological and psychological disorders .
Microwave-Assisted Synthesis of Anilinopyrimidines
2-Chloro-4-ethenylpyrimidine: can be used in microwave-assisted synthesis to produce a series of 2-anilinopyrimidines. This method is efficient and can be influenced by the substituents, affecting the reaction course and yield .
Nucleophilic Aromatic Substitution Reactions
Due to its structure, 2-Chloro-4-ethenylpyrimidine is a prime candidate for nucleophilic aromatic substitution reactions. This allows for the creation of a wide variety of pyrimidine derivatives, which are essential in pharmaceutical research and development .
Mécanisme D'action
Target of Action
Pyrimidines, the class of compounds to which 2-chloro-4-ethenylpyrimidine belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic substitution reactions, which could potentially alter the function of their targets . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Pharmacokinetics
The compound’s molecular weight (14057) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Some pyrimidine derivatives have shown anticancer activity, suggesting that they may have cytotoxic effects on cancer cells .
Safety and Hazards
Orientations Futures
While specific future directions for 2-Chloro-4-ethenylpyrimidine are not available, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
2-chloro-4-ethenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-5-3-4-8-6(7)9-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNFGCFGPTZBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131467-02-2 | |
| Record name | 2-chloro-4-ethenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

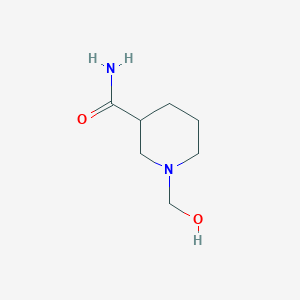
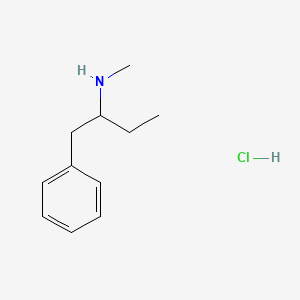



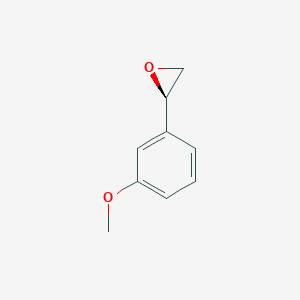
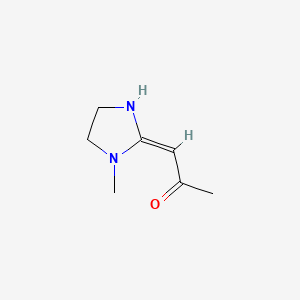
![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)
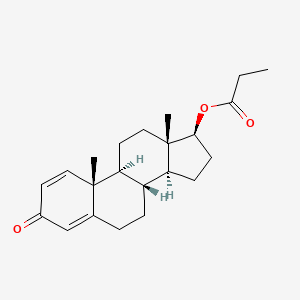
![(4R,4aR,7aR,12bS)-9-hydroxy-3-prop-2-enyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;dihydrochloride](/img/structure/B593117.png)